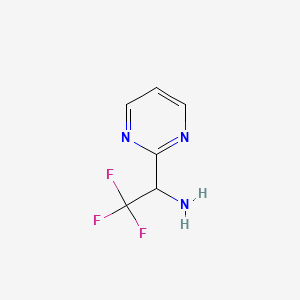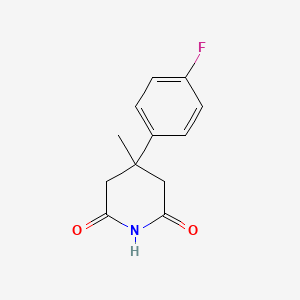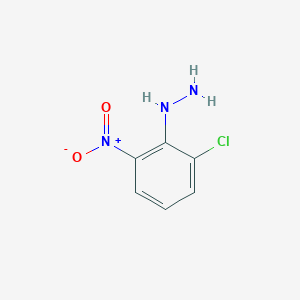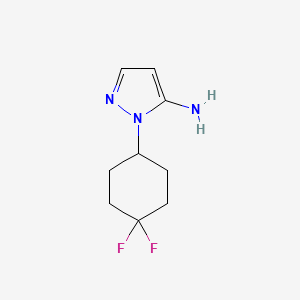
1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine is a synthetic organic compound characterized by the presence of a difluorocyclohexyl group attached to a pyrazole ring
Méthodes De Préparation
The synthesis of 1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Difluorocyclohexyl Intermediate: The difluorocyclohexyl group can be introduced through a difluorination reaction of cyclohexane derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Pyrazole Ring Formation: The pyrazole ring is synthesized via a cyclization reaction involving hydrazine and a 1,3-diketone precursor.
Coupling Reaction: The final step involves coupling the difluorocyclohexyl intermediate with the pyrazole ring under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes or receptors involved in disease pathways.
Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 1-(4,4-difluorocyclohexyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group enhances the compound’s binding affinity and selectivity by forming strong hydrophobic interactions and hydrogen bonds with the target site . This interaction can modulate the activity of the target protein, leading to downstream effects on cellular pathways and processes .
Comparaison Avec Des Composés Similaires
1-(4,4-Difluorocyclohexyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(4,4-Difluorocyclohexyl)ethanone: This compound shares the difluorocyclohexyl group but differs in the functional group attached to the cyclohexyl ring.
1-(4,4-Difluorocyclohexyl)-2-(4-methoxyphenyl)ethanone:
The uniqueness of this compound lies in its combination of the difluorocyclohexyl group with the pyrazole ring, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H13F2N3 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
2-(4,4-difluorocyclohexyl)pyrazol-3-amine |
InChI |
InChI=1S/C9H13F2N3/c10-9(11)4-1-7(2-5-9)14-8(12)3-6-13-14/h3,6-7H,1-2,4-5,12H2 |
Clé InChI |
ATPOZYGLWWWOMS-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1N2C(=CC=N2)N)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(Dimethylphosphoryl)pyridin-2-yl]piperazine](/img/structure/B15310010.png)
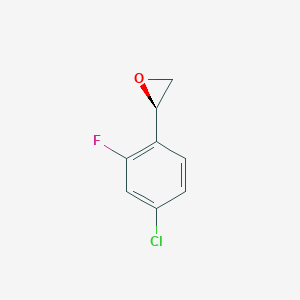
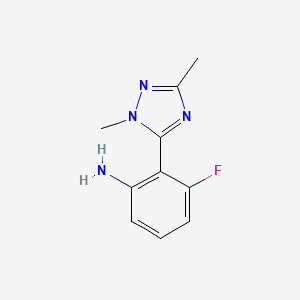
![[(1E)-1,2-difluoro-2-iodoethenyl]triethylsilane](/img/structure/B15310030.png)
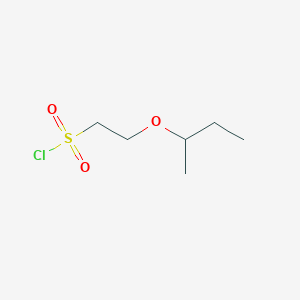
aminehydrochloride](/img/structure/B15310045.png)
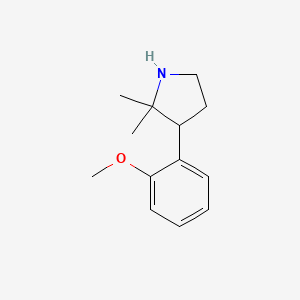
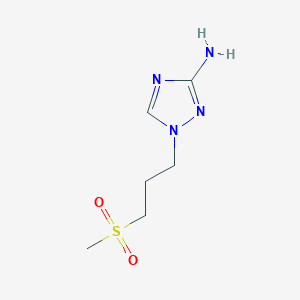
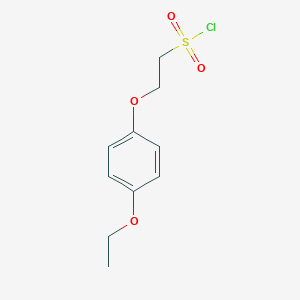
![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
